N-acetylsuccinimide

概要

説明

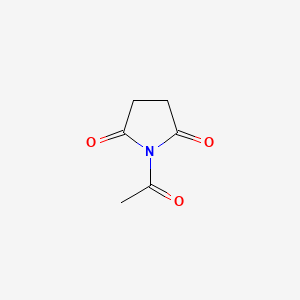

N-acetylsuccinimide is an organic compound with the molecular formula C6H7NO3. It is a derivative of succinimide, where an acetyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

N-acetylsuccinimide can be synthesized through several methods. One common method involves the reaction of succinic anhydride with acetic anhydride in the presence of a catalyst such as sodium acetate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .

化学反応の分析

Oxidation Reactions

The hydroxyl group at position 4 can undergo oxidation to form a ketone. For example:

Reaction:

Conditions:

-

Oxidizing agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Temperature: Reflux in acidic aqueous solutions.

Outcome:

Conversion to the ketone derivative alters the compound’s solubility and electronic properties, potentially enhancing its biological activity .

Reduction Reactions

The dihydrochromene ring can undergo further reduction.

Reaction:

Conditions:

-

Reducing agents: Sodium borohydride (NaBH₄) in methanol.

-

Room temperature or mild heating.

Outcome:

Saturation of the pyran ring modifies conformational flexibility, which may impact interactions with biological targets.

Cyclization and Condensation Reactions

The compound participates in cyclization reactions to form fused heterocycles. For instance:

Reaction with Malononitrile:

Conditions:

Example Product:

2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (yield: 85%, m.p. 227–229°C) .

Mechanism:

Base-catalyzed Knoevenagel condensation followed by cyclization.

Esterification and Acylation

The hydroxyl group undergoes esterification with acylating agents.

Reaction with Acetic Anhydride:

Conditions:

-

Reflux with acetic anhydride in the presence of a base (e.g., pyridine).

Outcome:

Improved lipophilicity, facilitating membrane permeability in pharmacological studies .

Electrophilic Substitution

The aromatic ring undergoes electrophilic substitution, directed by methyl and hydroxyl groups.

Nitration:

Conditions:

-

Nitrating agents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

-

Low-temperature conditions (~0–5°C).

Regioselectivity:

Methyl groups at positions 5 and 8 direct electrophiles to the less hindered positions (e.g., 6 or 7).

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, Δ | 5,8-Dimethylchromen-4-one | High purity |

| Reduction | NaBH₄, MeOH | Tetrahydrochromenol | Mild conditions |

| Cyclization |

科学的研究の応用

Chemistry

N-acetylsuccinimide serves as a critical reagent in organic synthesis. Its applications include:

- Acetylation Reactions : NAS is utilized for the acetylation of amino groups in proteins and peptides, enhancing their stability and solubility.

- Synthesis of Derivatives : It is involved in the preparation of various derivatives, including N-substituted succinimides, which are useful in pharmaceutical chemistry .

Biology

In biological research, NAS plays a significant role in protein modification:

- Protein Acetylation : NAS modifies lysine and arginine residues in proteins, affecting their function and interactions. This modification can lead to changes in enzyme activity and protein stability.

- Enzyme Inhibition : Studies have shown that NAS can inhibit enzymes such as nitrite reductase, impacting metabolic pathways and potentially influencing therapeutic strategies.

Medicine

This compound's potential therapeutic properties are under investigation:

- Anticonvulsant Activity : Compounds derived from NAS are being explored for their anticonvulsant effects, which could lead to new treatments for epilepsy.

- Antitumor Properties : Research indicates that NAS derivatives may exhibit anticancer activity, warranting further exploration in oncology.

Industrial Applications

In industrial settings, NAS is employed for:

- Polymer Production : It is used in the synthesis of polymers with specific properties tailored for various applications, including coatings and adhesives.

- Chemical Manufacturing : NAS serves as an intermediate in the production of other chemicals and materials.

Case Study 1: Protein Modification

A detailed study investigated the reaction of this compound with ribonuclease and bovine serum albumin. The results indicated that acetylation occurred effectively within a pH range of 3 to 8, demonstrating the compound's utility in modifying protein structure and function . This modification can enhance protein solubility and stability, which is crucial for biotechnological applications.

Case Study 2: Antitumor Activity

Research exploring NAS derivatives revealed promising results regarding their anticancer potential. A series of experiments demonstrated that specific derivatives exhibited cytotoxic effects on cancer cell lines, suggesting avenues for developing novel cancer therapies based on NAS modifications.

作用機序

The mechanism of action of N-acetylsuccinimide involves its ability to acetylate amino groups in proteins and peptides. This modification can alter the biological activity of these molecules, affecting various cellular processes. The acetylation reaction typically occurs through the formation of an intermediate, which then reacts with the target amino group .

類似化合物との比較

Similar Compounds

Succinimide: The parent compound of N-acetylsuccinimide, used in similar applications but lacks the acetyl group.

N-methylsuccinimide: Another derivative with a methyl group instead of an acetyl group.

N-ethylsuccinimide: Similar to this compound but with an ethyl group.

Uniqueness

This compound is unique due to its acetyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in acetylation reactions and in the modification of biological molecules .

生物活性

N-acetylsuccinimide (AcOSu) is a versatile compound recognized for its biological activity, particularly as an acetylating agent in biochemical research. This article explores its mechanisms of action, applications in various biological processes, and relevant case studies that highlight its significance in the field.

This compound is characterized by its ability to acetylate amino groups in proteins and other biomolecules. This property is primarily attributed to its electrophilic nature, which facilitates the transfer of the acetyl group to nucleophilic sites, such as the amino groups of lysine residues in proteins. The general reaction can be summarized as follows:

This reaction modifies the structure and function of proteins, influencing their biological activity.

1. Protein Modification

This compound has been employed to study protein interactions and functions through selective acetylation. For instance, it has been used to modify calmodulin, a calcium-binding messenger protein, revealing insights into its reactivity and interaction with other proteins. Studies indicate that chemical modification with AcOSu can significantly alter calmodulin's activity, suggesting its role as a regulatory mechanism in cellular signaling pathways .

2. Enzyme Inhibition

Research has demonstrated that this compound can inhibit enzyme activities by modifying critical amino acid residues. For example, treatment of sulfite reductase with AcOSu resulted in a notable inhibition of its ferredoxin-linked activity, highlighting the compound's potential as an inhibitor in enzymatic reactions .

3. Glycosylation Studies

In glycosylation processes, this compound serves as an effective reagent for the acetylation of amine groups in glycan structures. This application is crucial for synthesizing complex N-glycans, which are vital for various biological functions including cell signaling and immune response .

Case Study 1: Calmodulin Interaction

A study investigated the interaction between calmodulin and this compound to understand how acetylation affects calcium signaling pathways. The results indicated that acetylation led to a conformational change in calmodulin that altered its binding affinity for target proteins. This finding underscores the importance of post-translational modifications mediated by AcOSu in regulating protein function .

Case Study 2: Enzyme Activity Inhibition

Another study focused on the effects of this compound on sulfite reductase activity. The researchers observed that modifying lysine residues with AcOSu resulted in decreased enzyme activity, suggesting that these residues are critical for maintaining functional conformation necessary for enzymatic catalysis .

Summary of Research Findings

| Study | Focus | Findings |

|---|---|---|

| Calmodulin Interaction | Effects of AcOSu on calmodulin | Acetylation alters binding affinity and signaling pathways |

| Enzyme Inhibition | Impact on sulfite reductase | Lysine modification inhibits enzyme activity |

| Glycosylation | Role in synthesizing complex N-glycans | Facilitates acetylation of amines in glycan structures |

特性

IUPAC Name |

1-acetylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4(8)7-5(9)2-3-6(7)10/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLBOBPOIZROJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466429 | |

| Record name | N-acetylsuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3027-06-3 | |

| Record name | N-acetylsuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。